Anthanthrene
Description
Properties
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJJNAKSZUOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075452 | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |
| Record name | Anthanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
191-26-4 | |
| Record name | Anthanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anthanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,mno]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANTHANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Friedel-Crafts Alkylation and Cyclization
Early synthetic routes to this compound derivatives relied on Friedel-Crafts reactions to construct the fused aromatic backbone. A notable method involves the intramolecular Friedel-Crafts cyclization of pre-functionalized anthanthrone precursors. For example, compound 5b (a methyl 5-bromo-2-iodobenzoate derivative) undergoes BF<sub>3</sub>·OEt<sub>2</sub>-catalyzed cyclization at −78°C, yielding ladderized this compound moieties in 67–73% yields over two steps. The octyloxy substituents at the 6 and 12 positions enhance solubility, preventing aggregation through π–π interactions.
Key Reaction Conditions:
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction has been instrumental in constructing this compound’s extended π-system. For instance, 4,10-dibromo-6,12-bis(octyloxy)this compound undergoes borylation via a Miyaura reaction using bis(pinacolato)diboron and Pd(dppf)Cl<sub>2</sub>, followed by cross-coupling with aryl halides. This method achieves regioselective functionalization at the 4 and 10 positions, critical for tuning electronic properties.
Modern Catalytic Strategies
Ru(II)-Catalyzed APEX Reactions
A breakthrough in this compound synthesis involves the Ru(II)-catalyzed annulative π-extension (APEX) strategy. This bottom-up approach enables the construction of anthanthrenes with all-zigzag edges, a structural feature previously difficult to achieve. The reaction proceeds via a masked-bay region activation, delivering substituted anthanthrenes with >90% regioselectivity. Density functional theory (DFT) studies corroborate the role of Ru(II) in stabilizing transition states during cyclization.
Advantages:
Diels-Alder/Dehydrogenation Sequence
Patent US5723675A describes a two-step synthesis of this compound precursors via Diels-Alder reactions between 1,4-naphthoquinone and 1,3-butadienes, followed by dehydrogenation. The initial [4+2] cycloaddition forms 1,4,4a,9a-tetrahydroanthraquinone, which is dehydrogenated using Pd/C or sulfur to yield anthanthrone intermediates.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Diels-Alder | 120°C, toluene, 24 h | 78 |
| Dehydrogenation | Pd/C (10 wt%), 250°C, N<sub>2</sub> | 85 |
Anthanthrone Reduction Pathways
Zinc/Acetic Acid Reduction
A widely used method for reducing anthanthrone to this compound involves Zn dust in glacial acetic acid. For example, 1,4-diethoxy-9,10-anthraquinone is refluxed with Zn/HOAc for 24 hours, yielding 1,4-diethoxythis compound in 63.7% yield. This method is cost-effective but requires careful control of reaction time to avoid over-reduction.
Catalytic Hydrogenation
Recent advances employ Pd/C or Raney Ni under H<sub>2</sub> atmosphere for selective reduction. While these methods offer higher yields (up to 89%), they necessitate stringent moisture-free conditions.
Challenges and Innovations in Purification
Soxhlet Extraction
Post-polymerization purification of this compound derivatives involves Soxhlet extraction with methanol, hexanes, and acetone to remove oligomers and catalyst residues. This step is critical for achieving high-purity materials suitable for OLED applications.
Size-Exclusion Chromatography (SEC)
SEC with chloroform eluent resolves molecular weight distributions (M<sub>n</sub> = 12–18 kDa, Đ = 1.8–2.2), ensuring batch consistency.
Emerging Directions: Heteroatom Doping
Sulfur and selenium doping of this compound (e.g., PTXT) enhances charge transport properties. These derivatives are synthesized via photoredox aryl coupling reactions, expanding applications in organic semiconductors .
Chemical Reactions Analysis
Chemical Reactions of Anthracene
The chemical reactions involving anthracene can be categorized into several types, including oxidation, reduction, electrophilic substitution, and dimerization. Each reaction type has distinct mechanisms and products.
Oxidation Reactions
Oxidation of anthracene can occur through various pathways:
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Hydroxyl Radical Oxidation : In a study focusing on the oxidation of anthracene by hydroxyl radicals generated from a metal complex under visible light irradiation, it was found that anthraquinone is the primary product formed from this reaction. The activation energy for this process was determined to be , indicating a moderate energy barrier for the reaction .
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Oxidation with Strong Oxidants : When anthracene interacts with strong oxidants like hydrogen peroxide, it also yields anthraquinone as a major product. This reaction highlights the reactivity of anthracene in oxidative environments .
Electrophilic Substitution Reactions
Anthracene undergoes various electrophilic substitution reactions at its reactive positions (9 and 10). Common electrophilic reactions include:
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Halogenation : Anthracene can react with halogens (e.g., bromine) to form halogenated derivatives.
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Nitration : Treatment with nitric acid leads to nitrated products such as 9-nitroanthracene.
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Sulfonation : Reaction with sulfuric acid results in sulfonated derivatives.
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Friedel-Crafts Acylation : Anthracene can react with acyl chlorides in the presence of aluminum chloride to form acylated products.
These reactions typically involve the formation of cationic intermediates that rearrange to yield stable products.
Dimerization
Under ultraviolet light irradiation, anthracene can dimerize to form dianthracene (). This reaction is significant in organic semiconductor applications and can be utilized in material science .
Photochemical Reactions
Anthracene is particularly notable for its photochemical reactivity. Upon exposure to UV light, it can produce reactive intermediates that lead to various degradation products:
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Formation of Endoperoxides : Photolysis of anthracene leads to endoperoxide formation, which can further decompose into quinones and other oxygenated compounds.
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DNA Interaction : Light-induced reactions can also result in the formation of DNA adducts, contributing to mutagenicity concerns associated with PAHs .
Scientific Research Applications
Materials Science and Organic Electronics
Anthanthrene derivatives have shown promising applications in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Recent studies highlight the synthesis of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes from this compound derivatives, which exhibit enhanced stability and optoelectronic properties.
Key Findings:
- Optoelectronic Properties: The incorporation of phenyl groups into the this compound structure increases the molar extinction coefficient significantly, enhancing light absorption capabilities. This results in improved performance in electronic devices .
- Field-Effect Transistors: Devices made from these derivatives demonstrated temperature-dependent hole mobility, indicating their potential for use in flexible electronics .
- Aggregation Behavior: Certain derivatives exhibit strong aggregation in the solid state, which can lead to a broadening of the absorption spectrum and a decrease in bandgap values, making them suitable for low-bandgap applications .
Dye-Sensitized Solar Cells (DSSCs)
This compound-based dyes have been investigated for their effectiveness in dye-sensitized solar cells. The theoretical studies suggest that the nature of alkyl substitutions and the number of anchoring groups significantly influence their performance.
Research Insights:
- Dye Performance: Theoretical investigations indicate that optimizing alkyl substitutions can enhance the light-harvesting efficiency of this compound-based dyes in DSSCs. These modifications can lead to better charge transfer characteristics and overall efficiency improvements .
- Anchoring Groups: The number and type of anchoring groups attached to this compound also play a crucial role in determining the dye's ability to adhere to the semiconductor surface, which is vital for effective energy conversion .
Environmental Monitoring and Toxicology
Although primarily studied for their beneficial applications, this compound and its derivatives are also significant in environmental monitoring due to their classification as PAHs. Understanding their behavior in environmental contexts is essential for assessing ecological risks.
Toxicological Studies:
- This compound has been included in studies assessing the toxicity of various PAHs. Its presence in environmental samples can indicate pollution levels and potential health risks associated with PAH exposure .
Case Studies
Mechanism of Action
The mechanism of action of anthanthrene involves its interaction with molecular targets through its extended conjugated system. This allows for efficient electron transfer and strong absorption in the visible region. In organic electronic devices, this compound’s planar geometry and high thermal stability contribute to its effectiveness as a semiconductor material. In biological applications, its ability to intercalate with DNA and generate reactive oxygen species is key to its anticancer activity .
Comparison with Similar Compounds
Zethrene (C₂₄H₁₄)
Zethrene, a structural analog with two additional fused rings, exhibits stronger electron-accepting properties. Fc/Fc⁺) is significantly higher than anthanthrene (-2.11 V) . This difference arises from zethrene’s extended conjugation and nitrogen-doped derivatives (e.g., diazazethrene bisimide), which further narrow the HOMO-LUMO gap (ΔE = 1.91 eV) compared to this compound derivatives (ΔE = 2.58 eV for diazathis compound bisimide) .
Peri-Acenoacenes
This compound derivatives, such as dibenzannulated phenyl-annulated [4,2]peri-acenoacenes, exhibit red-shifted absorption (λₘₐₓ = 553 nm) compared to sp³-bridged this compound derivatives (λₘₐₓ = 486 nm) . However, their absorption remains blue-shifted relative to [5,2]peri-acenoacene (λₘₐₓ = 726 nm) due to reduced acene character . Molar absorption coefficients (ε) of dibenzannulated anthanthrenes are twice those of sp³-bridged derivatives, highlighting enhanced light-harvesting efficiency .
Cyclopenta-Anthanthrene Derivatives
Cyclopenta-annulation reduces the electrochemical bandgap to ~0.9 eV (vs. ~2.0 eV for unmodified this compound polymers) and lowers LUMO energies (-3.4 to -3.9 eV), positioning these derivatives as strong electron acceptors . This contrasts with this compound’s native LUMO (-2.11 V), emphasizing the impact of structural modifications on charge transport .
Structural Modifications and Bandgap Engineering
- sp³ Carbon Bridging : Introducing sp³ bridges at the 3 and 9 positions reduces steric hindrance, planarizes the core, and red-shifts absorption by 25 nm . However, this effect is modest compared to cyclopenta-annulation .
- Heteroatom Doping: Oxygen-doped this compound (ODA) enhances visible-light absorption (ε₄₅₅ₙₘ = 23,950 M⁻¹cm⁻¹) and enables organocatalytic applications at ppm-level loadings under sunlight .
Emission Properties
Rigid this compound derivatives, such as 4,10-diphenylthis compound, exhibit narrowband emission (FWHM = 14 nm) with a photoluminescence quantum yield (PLQY) of 33% in dichloromethane . Solid-state emission is blueshifted due to suppressed intersystem crossing (ISC), contrasting with solution-phase behavior . This property is advantageous for OLEDs compared to broader-emitting PAHs like pyrene.
Thermal and Environmental Stability
This compound-based polymers exhibit decomposition temperatures (Td) comparable to other PAH-based polymers (e.g., 2,9-dibenzo[b,def]chrysene derivatives), ensuring sufficient thermal stability for device fabrication . This compound is also identified in urban air particulate matter, sharing environmental persistence with benzo[a]pyrene and fluoranthene .
Comparative Data Tables
Table 1: Electronic Properties of this compound and Analogues
Table 2: Emission Properties
| Derivative | FWHM (nm) | PLQY (%) | State |
|---|---|---|---|
| 4,10-Diphenylthis compound | 14 | 33 | Solution |
| PTT (S-Embedded this compound) | N/A | N/A | Solid |
Key Research Findings
- THz Stark Spectroscopy : this compound’s dipole moment and polarizability remain stable under solvent and temperature variations, as validated by THz Stark spectroscopy .
- Bandgap Engineering : Cyclopenta-annulation and heteroatom doping significantly enhance charge transport and light absorption compared to unmodified this compound .
- Environmental Impact : this compound’s presence in urban air highlights its environmental persistence, akin to other PAHs .
Biological Activity
Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), is a compound of considerable interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with biological macromolecules, and potential toxicological effects.
Overview of this compound
This compound is structurally related to anthracene and consists of four fused benzene rings. Its chemical structure contributes to its unique properties, making it a subject of research in various fields, including medicinal chemistry and environmental science.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. The mechanisms through which this compound exerts its effects include:
- Inhibition of Cancer Cell Proliferation : this compound derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound demonstrated significant antiproliferative activity against human gastric cancer cells with IC50 values ranging from 4.02 μM to 8.89 μM .
- Induction of Apoptosis : Mechanistic studies indicate that certain this compound derivatives induce apoptosis in cancer cells by affecting mitochondrial functions and increasing reactive oxygen species (ROS) production. For example, one study reported that a specific derivative led to a 39.4% increase in apoptotic cells at a concentration of 25 μM .
- Targeting Key Proteins : this compound compounds interact with various biological targets, including protein kinases, topoisomerases, and telomerases. These interactions are crucial for their anticancer efficacy as they disrupt vital cellular processes involved in cancer progression .
Interactions with Biological Macromolecules
This compound derivatives have shown significant interactions with proteins such as bovine serum albumin (BSA). These interactions can influence the pharmacokinetics and bioavailability of the compounds. For instance, grafted NHS-ester groups on this compound derivatives were found to enhance their binding affinity to BSA, suggesting potential applications in drug delivery systems .
Toxicological Aspects
Despite their promising therapeutic effects, this compound and its derivatives may pose health risks:
- Carcinogenic Potential : Some studies have indicated that this compound exhibits carcinogenic properties in animal models. Research has shown that exposure to this compound can lead to skin tumors in mice, highlighting the need for caution when considering its use in therapeutic contexts .
- Health Hazards : this compound can cause irritation upon exposure to skin or mucous membranes. Long-term exposure may result in more severe health effects, including potential damage to reproductive health .
Research Findings and Case Studies
A summary of key findings related to the biological activity of this compound is presented below:
| Study | Findings | Cell Lines Used | IC50 Values |
|---|---|---|---|
| Valderrama et al. (2021) | Evaluated anticancer activity; significant inhibition of AGS cells | Human gastric epithelial cells (AGS) | Not specified |
| Tu et al. (2021) | Induced apoptosis via ROS production; cell cycle arrest observed | Human prostate cancer cells (PC3) | 7.64 μM - 8.89 μM |
| Wang et al. (2021) | Induced cancer cell death; mechanistic studies revealed mitochondrial dysfunction | BGC gastric cancer cells | 4.02 μM |
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for identifying Anthanthrene, and how are they methodologically validated?
- Answer : this compound is identified using UV-Vis spectroscopy, where its π-band structure (shape, position, intensity) is compared to reference spectra. For example, the presence of stepwise absorption increases at longer wavelengths (typical of benzannulated PAHs) distinguishes it from other C₂₆H₁₄ isomers . Computational validation via density-functional theory (DFT) can corroborate spectral assignments by modeling electronic transitions and comparing them to experimental data . Researchers should cross-reference spectral libraries and apply annellation theory to confirm structural features, such as benz[a]this compound derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : this compound is classified as a skin irritant (GHS Category 2). Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin contact .
- Decontamination : Immediate washing with water if exposed (P302+P352) .
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Waste Disposal : Follow hazardous waste guidelines due to potential carcinogenicity (IARC Group 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in UV-Vis spectral data when identifying this compound derivatives?
- Answer : Discrepancies arise from structural variations (e.g., substituents altering π-conjugation). Methodological steps include:
- Comparative Analysis : Use high-purity this compound (CAS 191-26-4) as a reference and compare derivative spectra for red-shifts or peak broadening .
- Computational Modeling : Apply time-dependent DFT (TD-DFT) to simulate substituent effects on electronic transitions .
- Annellation Theory : Analyze spectral shifts caused by benzannulation patterns (e.g., additional rings at specific positions) .
Q. What methodological considerations are critical when designing carcinogenicity studies for this compound?
- Answer : Conflicting results in animal studies (e.g., skin tumors in mice vs. negative pulmonary outcomes in rats) require:
- Dose-Response Design : Use graded doses to establish thresholds (e.g., pulmonary squamous-cell carcinomas in rats at higher doses ).
- Metabolic Activation : Include S9 liver enzymes in mutagenicity assays (e.g., Salmonella typhimurium tests) to mimic metabolic processing .
- Long-Term Exposure Models : Prioritize inhalation or dermal routes to reflect environmental exposure pathways (e.g., tobacco smoke ).
- Table 1 : Summary of Key Carcinogenicity Studies
| Model System | Route | Outcome | Evidence |
|---|---|---|---|
| Mouse (skin) | Topical | Skin tumors at high doses | |
| Rat (lung) | Direct injection | Dose-related carcinomas | |
| Mouse (initiation-promotion) | Topical | Inconclusive |
Q. How do substituents influence the photophysical properties of this compound, and how can these effects be quantified experimentally?
- Answer : Substituents alter intersystem crossing (ISC) rates and excited-state absorption. Methodological approaches:
- Spectroscopic Titration : Measure fluorescence quantum yields (ΦF) and ISC efficiency (ΦT) using time-resolved spectroscopy. For example, bromo-substituted this compound exhibits ΦT = 1.0 due to heavy-atom effects, whereas phenyl derivatives show ΦF = 0.58–0.84 .
- Triplet-State Analysis : Use nanosecond transient absorption to track triplet lifetimes (31–1200 μs) and annihilation rates, which correlate with steric bulk .
Q. What strategies address data gaps in this compound’s environmental impact and human health risks?
- Environmental Sampling : Quantify this compound in air/water using GC-MS and compare to PAH mixtures from combustion sources .
- In Silico Toxicology : Apply QSAR models to predict toxicity endpoints (e.g., mutagenicity) when experimental data are lacking .
- Longitudinal Cohort Studies : Track populations with occupational exposure (e.g., asphalt workers) to assess cancer incidence .
Methodological Best Practices
- Data Reproducibility : Archive raw spectral data and computational inputs (e.g., Gaussian log files) in public repositories to enable replication .
- Ethical Reporting : Disclose conflicting carcinogenicity results transparently, noting limitations in study design (e.g., small sample sizes ).
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
